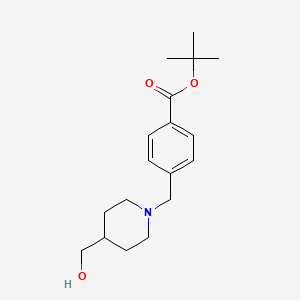

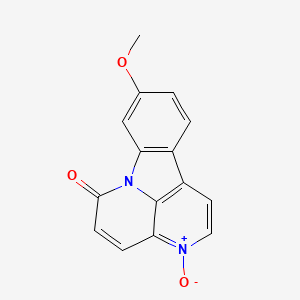

tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate

Descripción general

Descripción

The compound tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate is a chemical intermediate that has been mentioned in the context of various research studies. It is related to piperidine-based structures, which are often used in the synthesis of pharmaceuticals due to their biological activity. The tert-butyl group is a common protecting group in organic synthesis, and benzoate esters are frequently used as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related piperidine compounds has been described in several papers. For instance, an asymmetric synthesis of a piperidine derivative, which is a key intermediate for a protein kinase inhibitor, was reported with a yield of 49% . Another study focused on the synthesis of a piperidine-based intermediate of vandetanib, a crucial step involving protection with di-tert-butyl dicarbonate and reduction with LiAlH4, resulting in a total yield of 70.6% . Additionally, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds, was achieved through a three-step process with a total yield of 49.9% .

Molecular Structure Analysis

The molecular structure and properties of related compounds have been studied using various spectroscopic and computational methods. For example, the molecular structure, vibrational spectra, and other properties of 3,5-di-tert-butyl-4-hydroxy benzoic acid were evaluated using DFT calculations and spectroscopic methods, providing insights into the electronic and structural characteristics of the molecule .

Chemical Reactions Analysis

The reactivity of tert-butyl groups and related structures has been explored in several studies. Hypervalent (tert-butylperoxy)iodanes were shown to generate iodine-centered radicals at room temperature, which can oxidize benzyl and allyl ethers to esters, suggesting potential applications in synthetic chemistry . Reactions of 3,6-di(tert-butyl)-o-benzoquinone with primary and secondary amines were studied, leading to the formation of quinonimines and aminoquinones through a nucleophilic addition mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl and piperidine derivatives have been characterized in various studies. For instance, the Schiff base 1-benzyl-N-(3,5-di-tert-butylsalicylidene)piperidin-4-amine and its acetatopalladium(II) complex were synthesized and characterized, revealing their potential as catalysts in Suzuki–Miyaura coupling reactions . The discovery and structure-activity relationship (SAR) study of tert-butyl hydroxyphenyl benzoate and benzamide derivatives as farnesoid X receptor (FXR) antagonists highlighted the importance of the tert-butyl hydroxyphenyl unit for antagonistic activity .

Aplicaciones Científicas De Investigación

Synthesis of Related Compounds

Use in Anticancer Drug Synthesis

The compound also serves as a starting material in synthesizing derivatives for anticancer drugs. D. Kong et al. (2016) synthesized a derivative used as an intermediate in crizotinib, highlighting its significance in cancer treatment research (D. Kong, Yuxing Zhang, Tongsheng Xu, Yuanzhang Zhou, Pengwu Zheng, & Shan Xu, 2016). Binliang Zhang et al. (2018) developed a synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another important intermediate for small molecule anticancer drugs, starting from piperidin-4-ylmethanol, a related compound (Binliang Zhang, K. Ye, Shan Xu, & Tongsheng Xu, 2018).

Role in Drug Development

The compound's derivatives are used in developing drugs for various medical conditions. For example, research by Min Wang et al. (2015) involved synthesizing tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, an anticancer drug (Min Wang, Wenhui Wang, Qidong Tang, & Shan Xu, 2015). Additionally, compounds such as 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, synthesized by H. Jona et al. (2009), are useful intermediates for nociceptin antagonists, indicating their potential in neurological drug development (H. Jona, J. Shibata, Masanori Asai, Y. Goto, S. Arai, S. Nakajima, O. Okamoto, H. Kawamoto, & Y. Iwasawa, 2009).

Mecanismo De Acción

Target of Action

It is known that similar compounds play a role in the degradation of extracellular matrix proteins .

Mode of Action

The compound is used as a semi-flexible linker in PROTAC (Proteolysis-Targeting Chimera) development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Biochemical Pathways

It is known that similar compounds are involved in the degradation of extracellular matrix proteins, which could imply involvement in pathways related to cellular structure and integrity .

Pharmacokinetics

Similar compounds have shown improved pharmacokinetic parameters .

Result of Action

Similar compounds have been shown to play a role in the degradation of extracellular matrix proteins .

Action Environment

It is known that the storage temperature can affect the stability of similar compounds .

Safety and Hazards

Direcciones Futuras

The compound is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties . This suggests potential applications in the field of drug discovery and development .

Propiedades

IUPAC Name |

tert-butyl 4-[[4-(hydroxymethyl)piperidin-1-yl]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3/c1-18(2,3)22-17(21)16-6-4-14(5-7-16)12-19-10-8-15(13-20)9-11-19/h4-7,15,20H,8-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGOWPUGITGXQEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CN2CCC(CC2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401130337 | |

| Record name | Benzoic acid, 4-[[4-(hydroxymethyl)-1-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401130337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1401966-70-8 | |

| Record name | Benzoic acid, 4-[[4-(hydroxymethyl)-1-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401966-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-[[4-(hydroxymethyl)-1-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401130337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B3027741.png)

![Ethyl 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate](/img/structure/B3027760.png)

![4-[2-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B3027761.png)

![1-[(1-Benzylpiperidin-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B3027762.png)

![Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B3027764.png)